Fasudil N-Hydroxy Impurity
CAS No.: 1350827-92-7
Cat. No.: VC0193089
Molecular Formula: C14H17N3O3S
Molecular Weight: 307.37
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1350827-92-7 |
---|---|
Molecular Formula | C14H17N3O3S |
Molecular Weight | 307.37 |
IUPAC Name | 5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline |
Standard InChI | InChI=1S/C14H17N3O3S/c18-16-7-2-8-17(10-9-16)21(19,20)14-4-1-3-12-11-15-6-5-13(12)14/h1,3-6,11,18H,2,7-10H2 |
SMILES | C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)O |
Appearance | White powder |
Chemical and Physical Properties
Structural Characteristics
Fasudil N-Hydroxy Impurity possesses a distinct chemical structure characterized by an isoquinoline group connected via a sulfonyl linkage to a hydroxy-diazepane ring. The molecular formula is C14H17N3O3S, with a calculated molecular weight of 307.37 g/mol. The compound's structure can be represented by the SMILES notation: C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)O, which provides a linear representation of its molecular structure.
Physical Properties
The physical properties of Fasudil N-Hydroxy Impurity have been determined through both experimental measurements and computational predictions. Table 1 summarizes the key physical parameters of this compound.
Property | Value | Determination Method |
---|---|---|
Molecular Weight | 307.37 g/mol | Calculated from formula |
Physical Appearance | Solid/White powder | Experimental |
Density | 1.410±0.06 g/cm³ | Predicted |
Boiling Point | 554.7±60.0 °C | Predicted |
pKa | 13.39±0.20 | Predicted |
The compound typically appears as a solid or white powder according to commercial specifications. Its relatively high boiling point (554.7±60.0 °C) suggests considerable thermal stability, which has implications for its storage and handling. The predicted pKa value of 13.39±0.20 indicates that the compound is likely to remain protonated under most physiological conditions, potentially affecting its distribution and interaction within biological systems.
Detection and Quantification Methods
High-Performance Liquid Chromatography Techniques
The detection and quantification of Fasudil N-Hydroxy Impurity are predominantly performed using high-performance liquid chromatography (HPLC). This analytical technique provides high sensitivity and selectivity, making it ideal for impurity profiling in pharmaceutical compounds. An optimized HPLC method for detecting this impurity typically involves using an octadecylsilane chemically bonded silica column with a carefully formulated mobile phase.
The mobile phase generally consists of a phosphate buffer solution and methanol, with the detection wavelength set at 275 nm. A gradient elution procedure is commonly employed to ensure effective separation of the impurity from other related substances of fasudil hydrochloride. This methodological approach allows for precise quantification even at low concentrations, which is essential for quality control purposes.
Research Findings and Applications
Application in Structure-Activity Relationship Studies
While primarily identified as an impurity, the structural characteristics of Fasudil N-Hydroxy Impurity make it potentially valuable for structure-activity relationship (SAR) studies related to Rho kinase inhibitors. The compound's relationship to fasudil, which is known for its vasodilator and antianginal properties, suggests potential biological activities that may warrant further investigation.
The presence of the 4-hydroxy-1,4-diazepan-1-yl group connected to an isoquinoline moiety via a sulfonyl linkage represents a structural motif with potential pharmacological relevance. Understanding the specific properties and behavior of this impurity could potentially contribute to the development of novel pharmaceutical compounds with improved efficacy or safety profiles.
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